REACTION_CXSMILES
|
[C:1](OC(C)(C)C)(=O)CC(C)=O.N([O-])=O.[Na+].[OH:16][N:17]=[C:18]([C:26](=[O:28])[CH3:27])[C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20].C(=O)([O-])[O-].[K+].[K+].S(OC)(OC)(=O)=O>C(O)(=O)C.O.ClCCl>[CH3:1][O:16][N:17]=[C:18]([C:26](=[O:28])[CH3:27])[C:19]([O:21][C:22]([CH3:24])([CH3:23])[CH3:25])=[O:20] |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ON=C(C(=O)OC(C)(C)C)C(C)=O
|
Name
|
|
Quantity
|
41.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
27.8 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
31.6 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
31.6 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
CUSTOM
|
Details
|
to be separated
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was removed
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
STIRRING
|
Details
|
stirred at 20° C. for another 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
WASH
|
Details
|
the reaction solution was washed with 150 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CON=C(C(=O)OC(C)(C)C)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |